molecular formula C23H34N4O2 B8798206 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B8798206
M. Wt: 398.5 g/mol
InChI Key: NCMIPRCQUMYAEC-UHFFFAOYSA-N
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Description

1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[321]octane-2,4-dione is a complex organic compound featuring a bicyclic structure with multiple functional groups

Preparation Methods

The synthesis of 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multi-step procedures. The synthetic routes often start with the preparation of the bicyclic core, followed by the introduction of the piperazine and pyridine moieties. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyridine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with piperazine and pyridine moieties. For example:

Properties

Molecular Formula

C23H34N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3

InChI Key

NCMIPRCQUMYAEC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.399 g (0.001 mol) of compound I obtained according to Example 2, in 5 ml of iospropyl alcohol, there was added a solution of 0.38 g (0.002 mol) of p-toluenesulphonic acid monohydrate in 3 ml of the same solvent. The mixture was thoroughly mixed, and 40 ml of absolute ether was added thereto. The precipitated ditosylate was filtered off and dried in vacuum to yield 0.742 g (~100%) of the product. Mp. 137°-138° C.
Name
compound I
Quantity
0.399 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
same solvent
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 4.07 g (0.0225 mol) of DL-camphorimide (II), 6.71 g (0.0225 mol) of 8-(2-pyridyl)-8-aza-5-azoniaspiro[4,5]-decane bromide (III) and 3.73 g (0.027 mol) of potassium carbonate was refluxed in 80 ml of absolute dimethylformamide for 24 hours, then the resulting mixture was cooled, filtered, and dimethylformamide was distilled off under reduced pressure. The residue was dissolved in 100 ml of 5% HCl, the resulting solution was extracted twice with 50 ml of ether to remove impurities of non-basic nature, and saturated with soda. The precipitated base was extracted with ethyl acetate, the extract was dried with potassium carbonate and purified by passing through a column packed with a neutral aluminum oxide 5 cm thick (with ethyl acetate as eluent). After the solvent was distilled off, there was obtained a free base in the form of an oil which was then crystallized. Mp. 96°-97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One

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